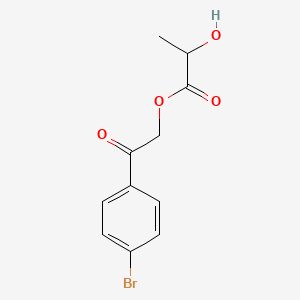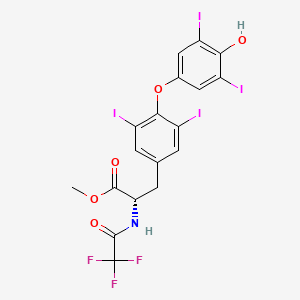![molecular formula C22H24ClN3O B566077 4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one CAS No. 37933-01-0](/img/structure/B566077.png)
4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one” is also known as Azelastine Hydrochloride . It has a molecular weight of 418.36 .
Molecular Structure Analysis
The empirical formula of Azelastine Hydrochloride is C22H24ClN3O · HCl . The InChI code is 1S/C22H26ClN3O.ClH/c1-25-13-4-5-18 (12-14-25)26-22 (27)20-7-3-2-6-19 (20)21 (24-26)15-16-8-10-17 (23)11-9-16;/h2-3,6-11,18,21,24H,4-5,12-15H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is described as having a molecular weight of 418.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Anticancer Potential
A study by Romero et al. (2020) explored the anticancer potential of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, synthesized through a copper-catalyzed procedure from 4-chloro-1-phthalazinyl-arylhydrazones. These compounds, including a variant of 4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one, showed significant anticancer activity against various human cancer cells. Particularly, compound 8d demonstrated notable cytotoxic effects on PC3, MCF-7, and SKBr3 cancer cells, with low-micromolar IC50 values, surpassing the efficacy of the Adriamycin drug (Romero et al., 2020).
Synthesis and Anticancer Activities
Li et al. (2006) reported the synthesis of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, including derivatives of 4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one. These compounds exhibited higher anticancer activity than cisplatin in vitro against cancer cell lines, assessed using the microculture tetrazolium (MTT) method (Li et al., 2006).
Antimicrobial Activity
A study by Sridhara et al. (2010) explored 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, designed and synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds displayed antimicrobial activities against various bacterial and fungal strains (Sridhara et al., 2010).
properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSTYGRSHODJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)
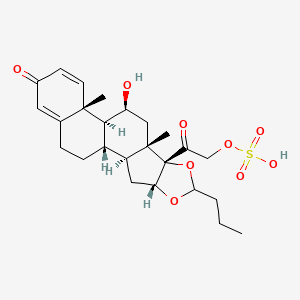
![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)
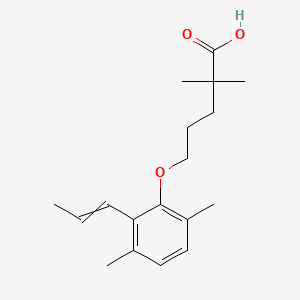

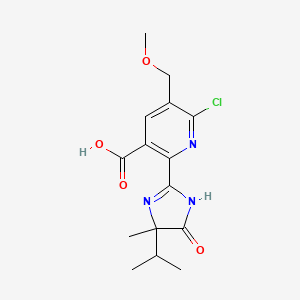
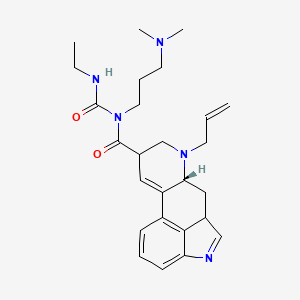

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)

